Physicochemical Properties of Tocainide for In Vitro Studies: An In-depth Technical Guide
Physicochemical Properties of Tocainide for In Vitro Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tocainide, a class Ib antiarrhythmic agent. The information herein is curated to support the design and execution of robust in vitro studies. This document outlines key molecular characteristics, experimental protocols for common in vitro assays, and visual representations of experimental workflows and its mechanism of action.
Core Physicochemical Properties of Tocainide
A thorough understanding of Tocainide's physicochemical properties is fundamental for its effective use in in vitro research, influencing everything from stock solution preparation to the interpretation of experimental results.
Data Summary
The following table summarizes the key quantitative physicochemical data for Tocainide, compiled from various reputable sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 192.26 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Melting Point | 246-266 °C | --INVALID-LINK--[2] |
| Water Solubility | 1.60 g/L | --INVALID-LINK--[2] |
| pKa (Strongest Basic) | 8.23 | --INVALID-LINK--[3] |
| LogP | 1.1 | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[2] |
Note on Stability: Tocainide is a primary amine analog of lidocaine. While specific degradation kinetics for Tocainide in various in vitro buffers and temperatures are not extensively published, amide hydrolysis is a potential degradation pathway. As a general best practice, it is recommended to prepare fresh stock solutions and store them at -20°C or -80°C. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to minimize potential degradation, especially at non-neutral pH and elevated temperatures.[4]
Experimental Protocols for In Vitro Studies
Detailed methodologies are crucial for reproducible and reliable in vitro research. The following sections provide protocols for key experiments relevant to the study of Tocainide.
Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade
This protocol is designed to assess the inhibitory effect of Tocainide on voltage-gated sodium channels in excitable cells (e.g., cardiomyocytes, neurons).
1. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
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Ensure cells are healthy and at an appropriate confluency.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Tocainide Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to final working concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Apply voltage steps to elicit sodium currents (e.g., depolarizing pulses from -80 mV to +40 mV in 10 mV increments).
-
Record baseline sodium currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of Tocainide.
-
Record sodium currents in the presence of Tocainide.
-
Wash out the drug with the external solution and record recovery currents.
4. Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of Tocainide.
-
Calculate the percentage of current inhibition for each Tocainide concentration.
-
Plot a concentration-response curve and determine the IC₅₀ value.
Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate at which Tocainide is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
1. Reagent Preparation:
-
Human Liver Microsomes (HLMs): Thaw commercially available HLMs on ice.
-
Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (Solution A): 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Tocainide Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
Stopping Solution: Acetonitrile with an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).
2. Incubation Procedure:
-
Pre-warm a solution of HLMs (0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Tocainide (final concentration, e.g., 1 µM) and Solution A to the HLM suspension.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold stopping solution.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Tocainide.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of Tocainide remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).[5][6]
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method to assess cell viability and the potential cytotoxicity of Tocainide.[7][8]
1. Cell Plating:
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Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of Tocainide in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Tocainide.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Tocainide concentration) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each Tocainide concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the Tocainide concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the in vitro study of Tocainide.
Caption: Workflow for a Whole-Cell Patch Clamp Electrophysiology Experiment.
Caption: Tocainide's Mechanism of Action on Sodium Channel States.
References
- 1. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
